molecular formula C8H18Cl2N2O2 B2922992 3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride CAS No. 1607326-66-8

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride

Cat. No.: B2922992
CAS No.: 1607326-66-8
M. Wt: 245.14
InChI Key: FUJOQMVRFGOSBE-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride is a piperidine-derived organic compound with the molecular formula C8H16Cl2N2O2. Its structure consists of a propanoic acid backbone substituted with a piperidin-4-ylamino group and two hydrochloride salts. The dihydrochloride form enhances solubility and stability, making it suitable for pharmacological applications .

Properties

IUPAC Name

3-(piperidin-4-ylamino)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c11-8(12)3-6-10-7-1-4-9-5-2-7;;/h7,9-10H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJOQMVRFGOSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride typically involves the reaction of piperidine with propanoic acid derivatives under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen, followed by reaction with a propanoic acid derivative. The Boc group is then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. This compound can also participate in signaling pathways, affecting cellular processes such as neurotransmission and metabolism .

Comparison with Similar Compounds

(a) 3-{[(Pyridin-4-yl)methyl]amino}propanoic Acid Dihydrochloride

  • Molecular Formula : C9H14Cl2N2O2
  • Molar Mass : 253.12 g/mol
  • Key Differences: Replaces the piperidin-4-yl group with a pyridin-4-ylmethyl substituent. Its lower molar mass (253.12 vs. 269.13 g/mol) suggests reduced steric hindrance compared to the parent compound .

(b) 3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride

  • Molecular Formula : C14H22Cl2N2O2
  • Molar Mass : 321.25 g/mol
  • Key Differences: Incorporates a benzylpiperazine group instead of piperidin-4-ylamino. However, the bulkier structure may reduce solubility in aqueous media compared to the parent compound .

(c) 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid Dihydrochloride

  • Molecular Formula : C8H12Cl2N2O3
  • Molar Mass : 269.13 g/mol
  • Key Differences: Substitutes the propanoic acid chain with an oxazole-carboxylic acid system. The oxazole ring introduces heterocyclic aromaticity, which could improve metabolic stability but reduce flexibility in molecular interactions .

(a) Anticancer Derivatives

Compounds like (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid () feature iodophenyl and tert-butoxycarbonyl (Boc) groups. These modifications enhance cellular uptake and proteolytic stability, making them suitable for kinase inhibition.

(b) Amino Acid Analogues

(2S)-2-Amino-3-(pyrimidin-5-yl)propanoic Acid Dihydrochloride () replaces the piperidine group with a pyrimidine ring. This substitution enables hydrogen bonding via pyrimidine’s nitrogen atoms, which may enhance interactions with nucleic acids or ATP-binding pockets. The parent compound’s piperidine group, however, provides a basic nitrogen for salt formation and pH-dependent solubility .

Biological Activity

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride, a compound with a piperidine ring and a propanoic acid moiety, has garnered attention in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H15Cl2N2O2
  • Molecular Weight : 220.12 g/mol
  • CAS Number : 51052-79-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been identified as a modulator of neurotransmitter pathways, particularly involving glutamate receptors, which are crucial in central nervous system functions. The compound may act as an antagonist or agonist depending on the receptor subtype it interacts with, influencing synaptic transmission and neuronal excitability .

Biological Activities

  • Neuropharmacological Effects
    • The compound shows potential as a neurotransmitter modulator, particularly in the context of neurodegenerative diseases. Studies indicate its ability to influence pathways related to cognitive functions and memory .
    • Case Study : In vivo studies demonstrated that derivatives of this compound could enhance cognitive performance in animal models by modulating glutamatergic signaling.
  • Antimicrobial Activity
    • Preliminary research indicates that related compounds exhibit significant antimicrobial properties against various bacterial strains.
    • Minimum Inhibitory Concentration (MIC) data for related compounds:
      MicroorganismMIC (μg/mL)
      Bacillus subtilis3.9 - 250
      Escherichia coli3.9 - 250
      Staphylococcus aureus>400 - 12.5
    These findings suggest that derivatives may serve as leads for developing new antimicrobial agents .
  • Anticancer Properties
    • Research has highlighted the potential anticancer effects of this compound through its ability to inhibit DNA topoisomerase II, leading to apoptosis in cancer cells.
    • Case Study : A study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions on the piperidine and propanoic acid moieties can significantly alter potency and specificity against different biological targets. For instance, increasing hydrophobicity or introducing electronegative groups can enhance receptor binding affinity and biological efficacy .

Research Findings and Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated various derivatives of piperidine-based compounds against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity.
  • Cancer Research : Studies have shown that certain piperidine derivatives can induce significant apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis signaling pathways.
  • Neuropharmacological Studies : Experimental models have indicated that these compounds can improve cognitive deficits associated with neurodegenerative conditions by enhancing synaptic plasticity .

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